

Application Notes and Protocols for Regadenoson Hydrate in Cell Culture Assays

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Compound of Interest

Compound Name: *Regadenoson Hydrate*

Cat. No.: *B610434*

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Introduction

Regadenoson, a selective agonist for the adenosine A2A receptor, is a valuable tool for in vitro studies investigating A2A receptor signaling and its downstream effects.[1][2] Its primary mechanism of action involves the activation of the A2A receptor, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] This application note provides detailed protocols for the preparation and use of **Regadenoson hydrate** in cell culture assays, along with solubility and stability data to ensure reliable and reproducible experimental outcomes.

Physicochemical Properties and Solubility

Regadenoson hydrate is typically a white to off-white crystalline powder. Understanding its solubility is critical for preparing appropriate stock and working solutions for cell culture experiments.

Table 1: Solubility of **Regadenoson Hydrate** in Various Solvents

Solvent	Solubility	Concentration (mM)	Notes
DMSO (Dimethyl Sulfoxide)	50 mg/mL	~122.4	Freely soluble.
DMF (Dimethylformamide)	40 mg/mL	~97.9	Freely soluble.
Methanol	1.2 mg/mL	~2.9	Sparingly soluble.
Aqueous Buffer (pH 2.0)	45 mg/mL	~110.2	Highly soluble due to protonation.
Aqueous Buffer (pH 7.4, 25°C)	2.8 mg/mL	~6.8	Lower solubility at physiological pH.
Apolar Solvents (e.g., hexane)	<0.1 mg/mL	-	Insoluble.

Stability of Regadenoson Hydrate

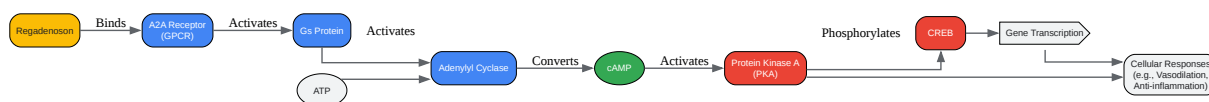
Proper storage and handling are essential to maintain the integrity of **Regadenoson hydrate**.

Table 2: Stability Profile of **Regadenoson Hydrate**

Condition	Stability	Notes
Powder		
-20°C	≥ 3 years	Recommended storage condition for the solid compound.
4°C	2 years	
25°C / 60% Relative Humidity	> 3 years	The hydrate form is stable.
In Solvent		
-80°C in DMSO	1 year	Aliquot to avoid repeated freeze-thaw cycles.
-20°C in DMSO	1 month	
pH Stability (Aqueous Solution)		
pH 4-5 (25°C)	Maximum stability (<0.1% degradation per month)	
pH < 3	Prone to glycosidic bond hydrolysis.	
pH > 8	Prone to pyrazole ring oxidation.	
Photostability		
UV light (254 nm)	Susceptible to C8-H oxidation.	Store solutions in amber vials or protected from light.

Regadenoson A2A Receptor Signaling Pathway

Regadenoson selectively binds to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that has been well-characterized.



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Caption: Regadenoson-A2A Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of Regadenoson Hydrate Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- **Regadenoson hydrate** powder
- Anhydrous DMSO
- Sterile, light-protected microcentrifuge tubes or vials

Procedure:

- Equilibrate the **Regadenoson hydrate** vial to room temperature before opening.
- Weigh out the required amount of **Regadenoson hydrate** powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out approximately 4.08 mg of **Regadenoson hydrate** (Molecular Weight: 408.37 g/mol).
- Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.08 mg of **Regadenoson hydrate**.

- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles and exposure to light.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically $\leq 0.1\%$).

Materials:

- 10 mM **Regadenoson hydrate** stock solution in DMSO
- Pre-warmed, complete cell culture medium appropriate for your cell line

Procedure:

- Thaw an aliquot of the 10 mM **Regadenoson hydrate** stock solution at room temperature.
- Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
 - Example for a 10 μ M working solution:
 - First, prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium to get a 10 μ M solution.
 - Alternatively, for a larger volume, add 10 μ L of the 10 mM stock to 9.99 mL of medium.
- Vortex or gently mix the working solution thoroughly before adding it to your cell culture plates.

- Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

Protocol 3: In Vitro cAMP Accumulation Assay

This assay measures the increase in intracellular cAMP levels following A2A receptor activation by Regadenoson.

Materials:

- Cells expressing the A2A receptor (e.g., PC12 cells, CHO-A2A cells)
- **Regadenoson hydrate** working solutions (e.g., 1 nM to 10 μ M)
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
- cAMP assay kit (e.g., ELISA, TR-FRET)
- Cell lysis buffer

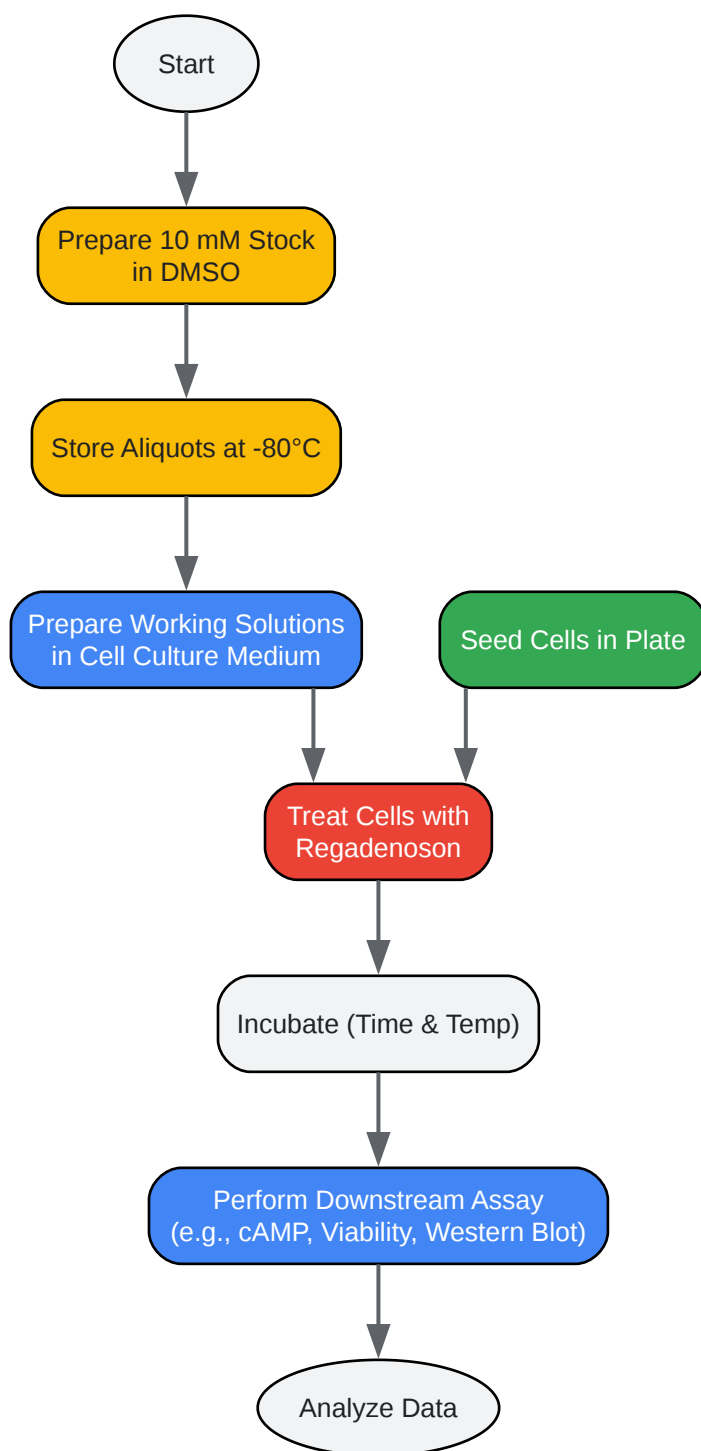
Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- The next day, replace the culture medium with serum-free medium and incubate for 1-2 hours.
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 μ M IBMX) for 15-30 minutes at 37°C.
- Add varying concentrations of **Regadenoson hydrate** working solutions to the wells. Include a vehicle control (medium with the same final DMSO concentration).
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the chosen assay method.

- Plot the cAMP concentration against the log of the Regadenoson concentration to determine the EC50 value. The EC50 for coronary vasodilation is reported to be 6.4 nM, which can serve as a reference point.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for using **Regadenoson hydrate** in cell culture experiments.



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Caption: General Experimental Workflow.

Recommended In Vitro Working Concentrations

The optimal working concentration of **Regadenoson hydrate** will vary depending on the cell type, assay, and experimental endpoint. Based on its reported potency, a concentration range of 1 nM to 10 μ M is a reasonable starting point for most in vitro cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Conclusion

Regadenoson hydrate is a potent and selective A2A adenosine receptor agonist suitable for a variety of in vitro applications. By following these detailed protocols for preparation, handling, and application, researchers can achieve reliable and reproducible results in their cell culture assays. Careful consideration of its solubility, stability, and effective concentration range will ensure the successful use of this compound in elucidating the roles of A2A receptor signaling in various physiological and pathological processes.

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